8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound containing a triazolopyridine core. While its specific classification is not explicitly mentioned in the provided literature, its structural features and reported applications suggest its potential relevance in medicinal chemistry and chemical biology research. It serves as a key intermediate in the synthesis of Tucatinib [], a tyrosine kinase inhibitor with demonstrated antineoplastic activity against HER2-positive breast cancers [].
A practical synthesis route for 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is described in the context of Tucatinib synthesis []. The process involves multiple steps, starting with the reaction of 4-chloropyridin-2-amine with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by treatment with hydroxylamine hydrochloride to yield N-hydroxy-formimidamide []. Subsequent heating in tetrahydrofuran and reaction with trifluoroacetic acid anhydride (TFAA) produce a triazolo[1,5-a]pyridine intermediate []. This intermediate is further reacted with 4-amino-2-methylphenol in DMF/K2CO3 at elevated temperatures to yield 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine [].
Information regarding the specific mechanism of action of 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is not directly addressed in the provided literature. As it acts as a precursor to Tucatinib, its biological activity may not be directly relevant. Tucatinib, the final drug molecule, functions as an inhibitor of HER2, a tyrosine kinase receptor [].
The primary application of 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine, as identified in the provided literature, is its utilization as a crucial building block in the synthesis of Tucatinib []. Tucatinib is an FDA-approved drug for treating HER2-positive breast cancer []. The development of a practical and efficient synthesis route for this compound signifies a significant advancement in producing this essential pharmaceutical agent.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8